2,3-dichloro-4-methyl-5-nitropyridine
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Overview
Description
2,3-Dichloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2O2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, one methyl group, and one nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-4-methyl-5-nitropyridine can be synthesized starting from 2-amino-4-methylpyridine. The synthesis involves several key steps:
Nitration: The nitration of 2-amino-4-methylpyridine using nitric acid and sulfuric acid to introduce the nitro group.
Hydrolysis: The hydrolysis of the nitro compound to remove the amino group.
Chlorination: The final step involves chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2,3-dichloro-4-methyl-5-aminopyridine.
Oxidation: 2,3-dichloro-4-carboxy-5-nitropyridine.
Scientific Research Applications
2,3-Dichloro-4-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atoms and the pyridine ring contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitropyridine: Similar structure but with chlorine atoms at different positions.
2-Chloro-4-methyl-5-nitropyridine: Lacks one chlorine atom compared to 2,3-dichloro-4-methyl-5-nitropyridine.
3-Chloro-4-methyl-5-nitropyridine: Chlorine atom at the 3-position instead of the 2-position.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which influences its reactivity and biological activity.
Properties
CAS No. |
2639411-90-6 |
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Molecular Formula |
C6H4Cl2N2O2 |
Molecular Weight |
207 |
Purity |
95 |
Origin of Product |
United States |
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